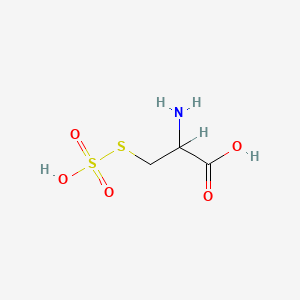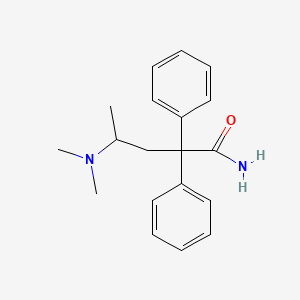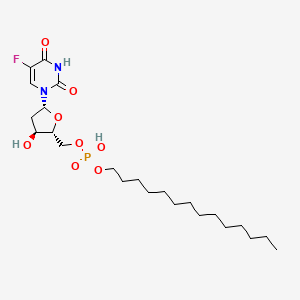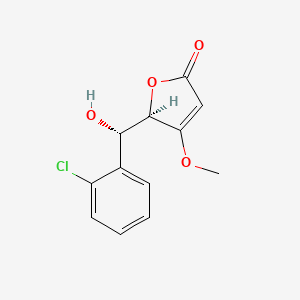
2-Amino-3-(hydroxysulfonylthio)propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Sulfo-L-Cisteína Sal de Sodio: es un compuesto que contiene un grupo ácido sulfónico (-SO3H) unido al aminoácido L-cisteína. Normalmente se encuentra en forma de su sal de sodio. Este compuesto es un polvo cristalino o cristalino blanco que es soluble en agua y alcohol. Se utiliza en diversas aplicaciones de investigación científica, particularmente en el estudio de antioxidantes y como agente reductor .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La S-Sulfo-L-Cisteína Sal de Sodio puede sintetizarse mediante una reacción química entre L-cisteína y ácido sulfúrico, seguida de neutralización con hidróxido de sodio para formar la sal de sodio. Las condiciones de reacción típicamente implican mantener un ambiente ácido para facilitar el proceso de sulfonación .
Métodos de Producción Industrial: En entornos industriales, la producción de S-Sulfo-L-Cisteína Sal de Sodio implica la síntesis química a gran escala utilizando métodos similares a los descritos anteriormente. El proceso está optimizado para un alto rendimiento y pureza, a menudo involucrando múltiples pasos de purificación para eliminar impurezas y garantizar la calidad del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones: La S-Sulfo-L-Cisteína Sal de Sodio experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar disulfuros o ácidos sulfónicos.
Reducción: Puede reducirse para formar tioles u otros compuestos que contienen azufre.
Sustitución: El grupo ácido sulfónico puede sustituirse con otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y ditiotreitol.
Sustitución: Se pueden utilizar reactivos como haluros de alquilo y cloruros de acilo para reacciones de sustitución.
Principales Productos Formados:
Oxidación: Disulfuros y ácidos sulfónicos.
Reducción: Tioles y otros compuestos que contienen azufre.
Sustitución: Varios derivados sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
Química: La S-Sulfo-L-Cisteína Sal de Sodio se utiliza como agente reductor en diversas reacciones químicas. También se emplea en la síntesis de otros compuestos que contienen azufre .
Biología: En la investigación biológica, este compuesto se utiliza para estudiar el papel de los aminoácidos que contienen azufre en los procesos celulares. También se utiliza en el estudio del estrés oxidativo y los mecanismos antioxidantes .
Medicina: También se está investigando por su papel en la modulación de los estados redox celulares .
Industria: En aplicaciones industriales, este compuesto se utiliza en la producción de diversos productos químicos y farmacéuticos. También se utiliza en la formulación de productos antioxidantes .
Mecanismo De Acción
La S-Sulfo-L-Cisteína Sal de Sodio ejerce sus efectos principalmente a través de su capacidad para actuar como agente reductor. Puede donar electrones a las especies reactivas del oxígeno, neutralizándolas y previniendo el daño oxidativo. El compuesto interactúa con diversos objetivos moleculares, incluidas las enzimas y proteínas involucradas en la regulación redox. Las vías involucradas incluyen la modulación de los estados redox celulares y la activación de los mecanismos de defensa antioxidantes .
Comparación Con Compuestos Similares
Compuestos Similares:
L-Cisteína: Un aminoácido natural con propiedades reductoras similares.
L-Metionina: Otro aminoácido que contiene azufre con propiedades antioxidantes.
Cisteína-S-Sulfonato: Un compuesto con estructura y propiedades químicas similares.
Singularidad: La S-Sulfo-L-Cisteína Sal de Sodio es única debido a su grupo ácido sulfónico, que mejora su solubilidad y reactividad en comparación con otros aminoácidos que contienen azufre. Esto lo hace particularmente útil en aplicaciones que requieren alta solubilidad y reactividad .
Propiedades
Fórmula molecular |
C3H7NO5S2 |
|---|---|
Peso molecular |
201.2 g/mol |
Nombre IUPAC |
2-amino-3-sulfosulfanylpropanoic acid |
InChI |
InChI=1S/C3H7NO5S2/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9) |
Clave InChI |
NOKPBJYHPHHWAN-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(=O)O)N)SS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(2-Hydroxyethyl)piperazin-1-yl]icosa-5,8,11-triyn-1-one](/img/structure/B10784337.png)
![3-[(4R)-1,3-dimethyl-4-propylpiperidin-4-yl]phenol](/img/structure/B10784350.png)





![sodium;5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-[[hydroxy(tetradecoxy)phosphoryl]oxymethyl]oxolan-2-yl]-2-oxopyrimidin-4-olate](/img/structure/B10784406.png)
![Methyl 6-[2-(3-cyclohexyl-3-hydroxyprop-1-enyl)-3-hydroxy-5-oxocyclopentyl]sulfanylhexanoate](/img/structure/B10784420.png)


![[Ala1,3,11,15]-Endothelin (53-63)](/img/structure/B10784442.png)

